Chlorquinaldol Chlorquinaldol Chlorquinaldol is a monohydroxyquinoline that is quinolin-8-ol which is substituted by a methyl group at position 2 and by chlorine at positions 5 and 7. An antifungal and antibacterial, it was formerly used for topical treatment of skin conditions and vaginal infections. It has a role as an antibacterial drug, an antiseptic drug and an antiprotozoal drug. It is an organochlorine compound and a monohydroxyquinoline.
Chlorquinaldol was used historically as a topical antiseptic under the trade name Sterosan. It was marketed in the 1950s as an iodine-free alternative which was also unrelated to sulfa drugs or hormones. Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis.
Chlorquinaldol is a Standardized Chemical Allergen. The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity.
Local anti-infective agent used for skin, gastrointestinal, and vaginal infections with fungi, protozoa, and certain bacteria. In animals, it causes central nervous system damage and is not administered parenterally. It is also used as antiseptic, fungistat, or deodorant.
Brand Name: Vulcanchem
CAS No.: 72-80-0
VCID: VC20739275
InChI: InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
SMILES: CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol

Chlorquinaldol

CAS No.: 72-80-0

Cat. No.: VC20739275

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Chlorquinaldol - 72-80-0

CAS No. 72-80-0
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
IUPAC Name 5,7-dichloro-2-methylquinolin-8-ol
Standard InChI InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Standard InChI Key GPTXWRGISTZRIO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Canonical SMILES CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Melting Point 108-112

Chemical Structure and Properties

Chlorquinaldol belongs to the hydroxyquinoline class of compounds, characterized by a quinoline core with strategic functional group modifications. Its chemical structure features chlorine atoms at positions 5 and 7, a hydroxyl group at position 8, and a methyl group at position 2 of the quinoline scaffold .

Physical and Chemical Characteristics

The compound presents as yellow needles when crystallized from alcohol, with a melting point of 114-115°C accompanied by slight decomposition . It possesses a distinctive medicinal odor and specific spectroscopic properties, including an ultraviolet absorption maximum in ethanol at 316 nm with a specific absorbance (A^1%_1cm) of 170 .

PropertyValue
Chemical Name5,7-Dichloro-8-hydroxy-2-methylquinoline
Molecular FormulaC₁₀H₇Cl₂NO
Molecular Weight228.07 g/mol
Percent CompositionC 52.66%, H 3.09%, Cl 31.09%, N 6.14%, O 7.02%
StereochemistryAchiral
Defined Stereocenters0/0
Optical ActivityNone
Physical AppearanceYellow needles from alcohol
Melting Point114-115°C (slight decomposition)

Solubility Profile

Chlorquinaldol exhibits limited water solubility but dissolves readily in various organic solvents, which influences its pharmaceutical formulation and application methods .

SolventSolubility
Water<1 mg/mL (insoluble or slightly soluble)
Ethanol6 mg/mL (26.31 mM)
DMSO50 mg/mL (219.23 mM)
Chloroform5.0 g/100 mL of solution
Acetone4.0 g/100 mL of solution
Ether3.0 g/100 mL of solution
0.1 N NaOH1.4 g/100 mL of solution
BenzeneSoluble
Glacial Acetic AcidSoluble

Pharmacological Properties

Antimicrobial Activity

Chlorquinaldol demonstrates broad-spectrum antimicrobial activity against various pathogens. Research has shown that at concentrations of 0.1-0.2% (w/v), it reduces populations of Neisseria gonorrhoeae and Chlamydia trachomatis by approximately 10^4 within 60 minutes . This rapid bactericidal action makes it valuable for treating localized infections.

The compound's physiologic effects include increased histamine release and stimulation of cell-mediated immunity, suggesting immunomodulatory properties beyond direct antimicrobial action . Its enhanced bactericidal activity in duodenal-pancreatic secretions indicates potential applications in gastrointestinal infections .

Antibiofilm Activity

Recent research has highlighted Chlorquinaldol's effectiveness against bacterial biofilms, which are notoriously resistant to conventional antimicrobial treatments and contribute to persistent infections . In comparative studies with other topical antibiotics including gentamicin and fusidic acid, Chlorquinaldol demonstrated significant efficacy in both preventing biofilm formation and eradicating established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa .

These studies employed minimum inhibitory concentration (MIC) assessments and evaluated antimicrobial effects during biofilm formation and on mature biofilms using crystal violet assay and confocal laser scanning microscopy . Results positioned Chlorquinaldol among the most effective antimicrobials for biofilm management, although its efficacy was somewhat reduced against methicillin-resistant strains and those with impermeability to carbapenems .

Mechanism of Action

Chlorquinaldol's antimicrobial mechanism appears to involve aspecific metal chelation, similar to other hydroxyquinolines . This mode of action provides advantages including:

  • Broad-spectrum antimicrobial activity

  • Reduced likelihood of resistance development

  • Effectiveness against various bacterial and fungal pathogens

Therapeutic Applications

Novel Application in Pulmonary Fibrosis

A significant breakthrough in Chlorquinaldol research emerged in 2024, identifying it as a potential antifibrotic agent . Through screening of a curated library of 201 small molecules, researchers discovered that Chlorquinaldol effectively inhibits the transition of fibroblasts to myofibroblasts in vitro and mitigates bleomycin-induced pulmonary fibrosis in mice .

In experimental models, intraperitoneal administration of Chlorquinaldol every 48 hours significantly improved survival rates of mice with bleomycin-induced pulmonary fibrosis in a dose-dependent manner . Histopathological analysis revealed improvements in alveolar architecture and reduced interstitial collagen deposition following Chlorquinaldol treatment .

Pharmacokinetic studies determined that Chlorquinaldol has a half-life (T₁/₂) of 1.2 hours and achieves a maximum plasma concentration (Cₘₐₓ) of 10.83 ng/mL (47.49 nM) . Importantly, toxicity assessments revealed no significant pathological changes in vital organs following Chlorquinaldol administration within the therapeutic dosage range of 2 to 8 mg/kg, confirming a favorable safety profile .

Molecular Target Identification

Methionine Synthase Reductase as a Novel Target

Using mass spectrometry-based drug affinity responsive target stability strategy, researchers identified methionine synthase reductase (MTRR) as a direct molecular target of Chlorquinaldol . This interaction appears to mediate the compound's antifibrotic effects.

Binding studies characterized the interaction between Chlorquinaldol and MTRR with:

  • Association rate constant (Kₐ) of 4.8 × 10⁴ M/s

  • Dissociation rate constant (Kₖ) of 5.6 × 10⁻³ 1/s

  • Equilibrium dissociation constant (Kᴅ) of 2.72 × 10⁻⁷ M

These values indicate strong binding affinity, particularly when compared to Chlorquinaldol's interactions with other proteins such as INPPL1 (Kᴅ = 9.44 × 10⁻³ M) and GARS1 (Kᴅ = 6.16 × 10⁻⁴ M) .

Mechanism of Antifibrotic Action

Mechanistic studies revealed that Chlorquinaldol binds specifically to the valine residue (Val-467) in MTRR, activating the MTRR-mediated methionine cycle . This activation leads to increased production of methionine and s-adenosylmethionine, which counteracts fibrotic effects . These findings suggest that targeting MTRR holds promise as a therapeutic strategy for pulmonary fibrosis and potentially other fibrotic conditions.

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